

benchmarking a new AT2 receptor ligand against known compounds

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Compound of Interest

Compound Name: AT2 receptor ligand-1

Cat. No.: B12364388

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A Comprehensive Benchmarking Guide for a Novel AT2 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking a new AT2 receptor ligand against well-characterized compounds. It includes comparative data for known ligands, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflow.

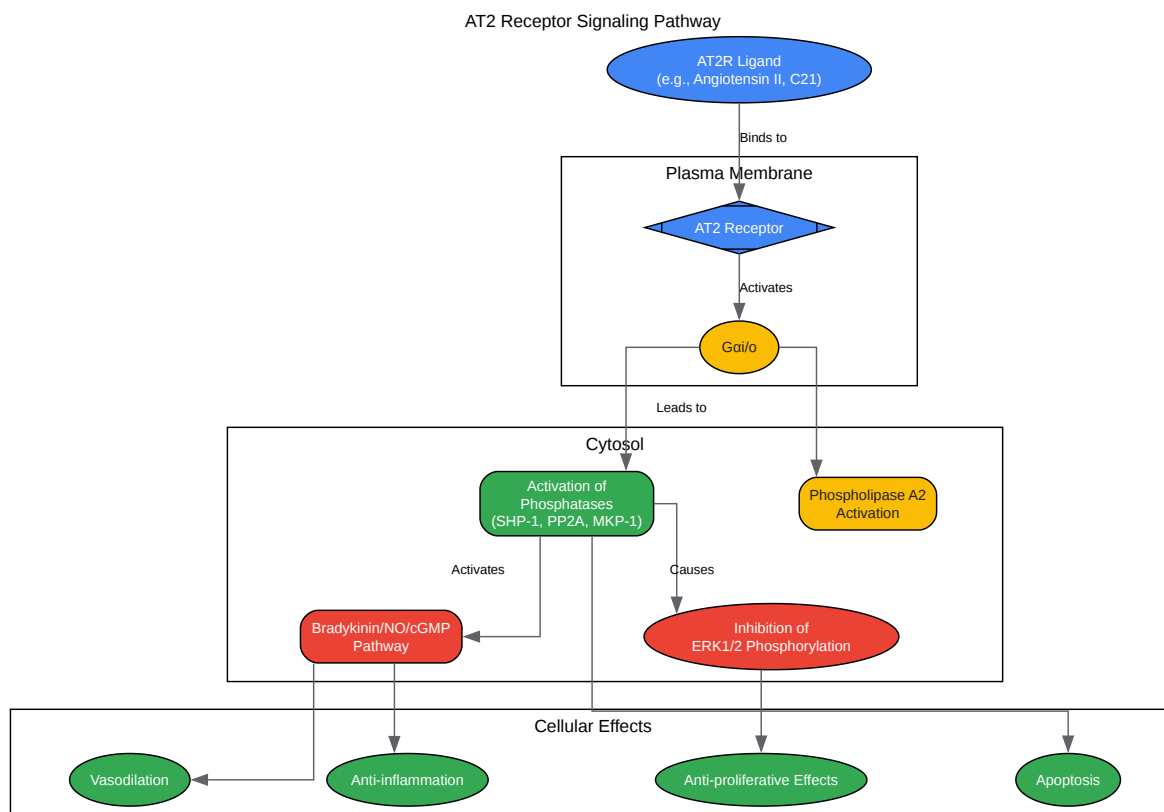
Comparative Data of Known AT2 Receptor Ligands

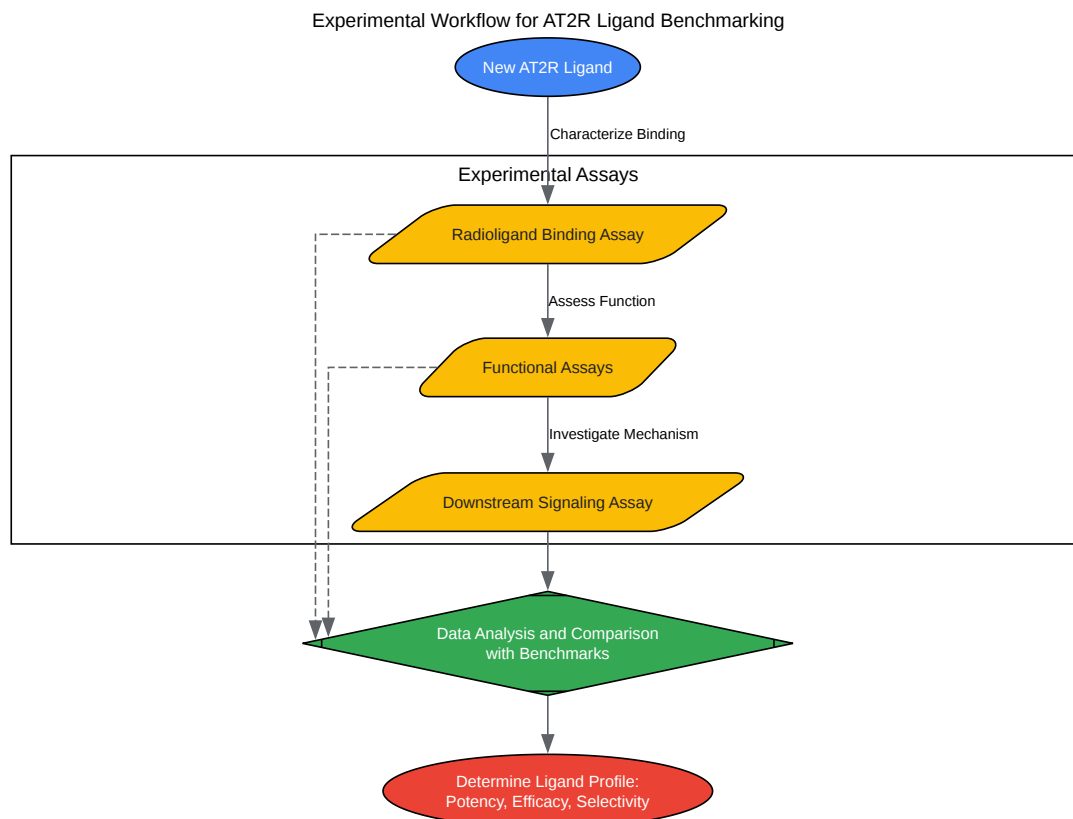
The following table summarizes the binding affinities and functional potencies of established AT2 receptor agonists and antagonists. This data serves as a benchmark for evaluating the performance of a novel ligand.

Compound	Type	Binding Affinity (Ki)	Functional Potency (IC50/EC50)	Selectivity	Reference
Angiotensin II	Endogenous Agonist	High affinity at both AT1 and AT2	Potent agonist at both receptors	Non-selective	[1][2][3]
CGP 42112	Agonist	0.24 nM	IC50 = 1850 nM (antagonizes Ang-II induced contractions)	Selective for AT2	[4]
Compound 21 (C21)	Agonist	0.4 nM for AT2	-	Highly selective for AT2 over AT1 (>10 µM for AT1)	[5][6]
PD 123319	Antagonist	-	IC50 = 34 nM (rat adrenal tissue), 210 nM (rat brain tissue)	Potent and selective for AT2	[7][8]

AT2 Receptor Signaling Pathway

Activation of the Angiotensin II Type 2 (AT2) receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events that often counteract the effects of the AT1 receptor. The primary signaling pathway involves the activation of phosphatases, leading to vasodilation and anti-inflammatory effects, notably through the bradykinin/nitric oxide/cyclic GMP (NO/cGMP) pathway.





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